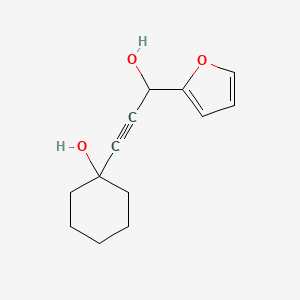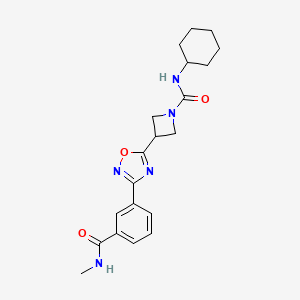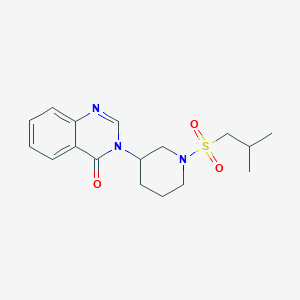
1-(3-(Furan-2-yl)-3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Furan-2-yl)-3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol is a complex organic compound characterized by the presence of a furan ring, a hydroxyl group, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Furan-2-yl)-3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol typically involves the alkynylation of aldehydes. This process can be mediated by zinc and allyl bromide, which facilitates the addition of terminal alkynes to aldehydes . The reaction is carried out at room temperature, yielding propargylic alcohols in high efficiency. The use of organometallic reagents such as diethylzinc or dimethylzinc is common to abstract the active hydrogen of terminal alkynes, forming metal acetylides that undergo nucleophilic addition to aldehydes .
Industrial Production Methods: Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols. The use of inexpensive materials and mild reaction conditions makes the process economically viable. Catalysts like ZnO or copper-silver nanoparticles can be employed to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Furan-2-yl)-3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
1-(3-(Furan-2-yl)-3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(Furan-2-yl)-3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The furan ring and hydroxyl group play crucial roles in these interactions, facilitating binding to target molecules and modulating their activity .
Comparison with Similar Compounds
1-(furan-2-yl)-3-(2-methylpropyl)cyclohexan-1-ol: Contains a similar furan ring and cyclohexane structure but differs in the substituents on the cyclohexane ring.
Propargylic alcohols: Share the propargylic alcohol functional group but may have different substituents and ring structures.
Uniqueness: 1-(3-(Furan-2-yl)-3-hydroxyprop-1-yn-1-yl)cyclohexan-1-ol is unique due to its combination of a furan ring, a hydroxyl group, and a cyclohexane ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[3-(furan-2-yl)-3-hydroxyprop-1-ynyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-11(12-5-4-10-16-12)6-9-13(15)7-2-1-3-8-13/h4-5,10-11,14-15H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPXAXGYNOEKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC(C2=CC=CO2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(Phenylsulfanylmethyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2802199.png)
![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2802200.png)
![1-(2-carboxyethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2802203.png)
![1-(2,6-Difluorophenyl)-3-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)urea](/img/structure/B2802204.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N'-((5-nitrofuran-2-yl)methylene)benzohydrazide](/img/structure/B2802206.png)
![8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate](/img/structure/B2802207.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-ethylacetamide](/img/structure/B2802209.png)
![N-(4-acetamidophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2802211.png)
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2802213.png)
![2-((7-Oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile](/img/structure/B2802214.png)


![{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-methylbenzoate](/img/structure/B2802219.png)

